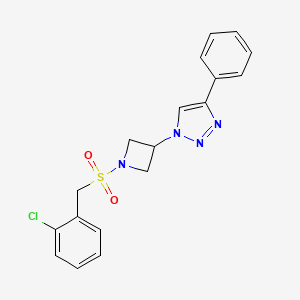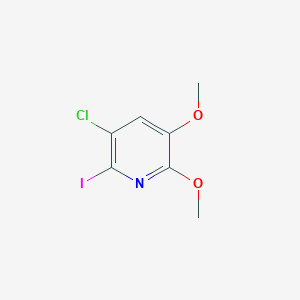![molecular formula C29H35ClN4O4S2 B2803840 6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217116-91-0](/img/structure/B2803840.png)
6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a sulfonyl group, an amide group, and a tetrahydrothieno[2,3-c]pyridine group. It also contains a 3,5-dimethylpiperidin-1-yl group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecule is likely to have a complex three-dimensional structure due to the presence of the tetrahydrothieno[2,3-c]pyridine ring and the 3,5-dimethylpiperidin-1-yl group . These groups can adopt various conformations and may contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the sulfonyl group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and stereochemistry .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Bakhite, Al‐Sehemi, and Yamada (2005) describes the synthesis of various tetrahydropyridothienopyrimidine derivatives, which are related to the chemical structure of interest. These derivatives show potential in exploring new fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
- Pietsch, Nieger, and Gütschow (2007) investigated N-Benzyltetrahydropyrido-anellated thiophene derivatives, focusing on their crystal systems and molecular linkages. This research contributes to understanding the structural and molecular properties of similar compounds (Pietsch, Nieger, & Gütschow, 2007).
Potential Biological Activities
- Youssef, Azab, and Youssef (2012) explored the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities. This research provides insights into the potential biological applications of similar compounds (Youssef, Azab, & Youssef, 2012).
- Chiriapkin, Kodonidi, Ivchenko, and Smirnova (2021) conducted a study on the synthesis of tetrahydrothienopyrimidine derivatives and their potential anti-inflammatory activity. This suggests possible pharmacological applications for compounds with similar structures (Chiriapkin et al., 2021).
Antimicrobial and Anticancer Properties
- Norman, Navas, Thompson, and Rigdon (1996) synthesized heterocyclic carboxamides with potential antipsychotic properties. This implies that related compounds, like the one , could have similar therapeutic applications (Norman et al., 1996).
- Talupur, Satheesh, and Chandrasekhar (2021) focused on synthesizing and evaluating heterocyclic carboxamides for antimicrobial activity, highlighting the potential antimicrobial properties of related compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Research
- Redda, Gangapuram, Mochona, Mateeva, and Ardley (2011) synthesized substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents. This indicates the potential use of structurally similar compounds in cancer treatment (Redda et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-benzyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O4S2.ClH/c1-19-14-20(2)16-33(15-19)39(36,37)23-10-8-22(9-11-23)28(35)31-29-26(27(30)34)24-12-13-32(18-25(24)38-29)17-21-6-4-3-5-7-21;/h3-11,19-20H,12-18H2,1-2H3,(H2,30,34)(H,31,35);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGWHOPGSSFQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)


![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)




